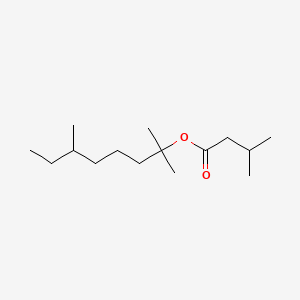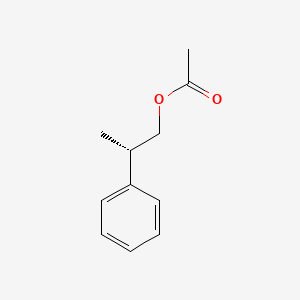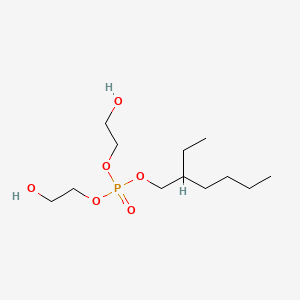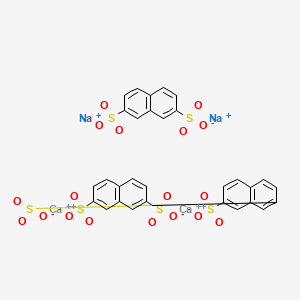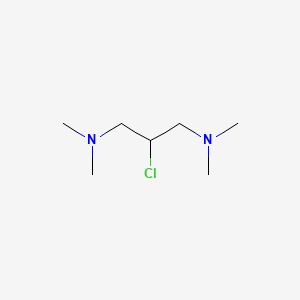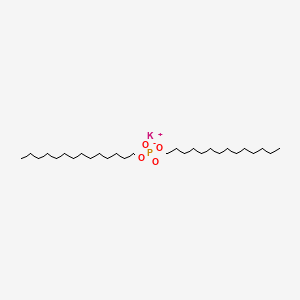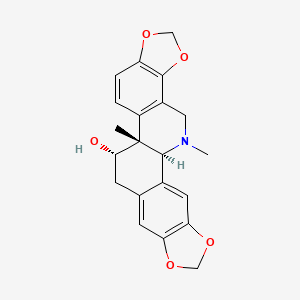
Chelidonine, 13-methyl-, (14beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocorynoline is a naturally occurring alkaloid found in various plant species, particularly in the Papaveraceae family. It is a member of the aporphine alkaloids, which are known for their diverse biological activities. Isocorynoline has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isocorynoline can be synthesized through several methods. One common approach involves the biogenetic route from protoberberine alkaloid, corysamine. This method includes multiple steps, such as cyclization and demethylation reactions .
Industrial Production Methods
Industrial production of isocorynoline typically involves extraction from natural sources, such as plants in the Papaveraceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity isocorynoline .
Analyse Des Réactions Chimiques
Types of Reactions
Isocorynoline undergoes various chemical reactions, including:
Oxidation: Isocorynoline can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert isocorynoline to its dihydro derivatives.
Substitution: Isocorynoline can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisocorynoline and related compounds.
Substitution: Various substituted isocorynoline derivatives.
Applications De Recherche Scientifique
Isocorynoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive products
Mécanisme D'action
Isocorynoline exerts its effects through various molecular targets and pathways. It has been shown to inhibit the 5-HT2A receptor-mediated current response, which is involved in neurotransmission. Additionally, isocorynoline exhibits anti-cancer effects by inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells, thereby preventing metastasis .
Comparaison Avec Des Composés Similaires
Isocorynoline is unique among similar compounds due to its specific biological activities and molecular targets. Some similar compounds include:
Corydine: Another aporphine alkaloid with similar structural features but different biological activities.
Corytuberine: Shares structural similarities with isocorynoline but has distinct pharmacological properties.
Boldine: An alkaloid with antioxidant and anti-inflammatory properties, structurally related to isocorynoline.
Isocorynoline stands out due to its potent anti-cancer and neuroprotective effects, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
51151-82-7 |
|---|---|
Formule moléculaire |
C21H21NO5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(1S,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20-,21-/m0/s1 |
Clé InChI |
IQUGPRHKZNCHGC-JBACZVJFSA-N |
SMILES isomérique |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O |
SMILES canonique |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


